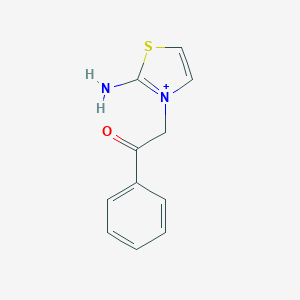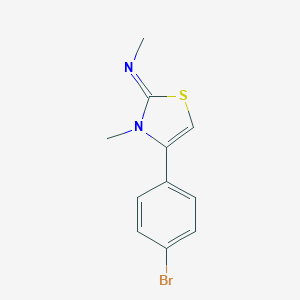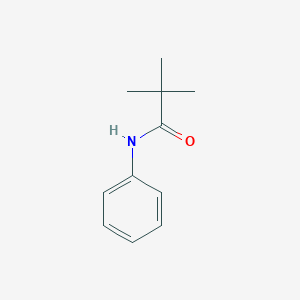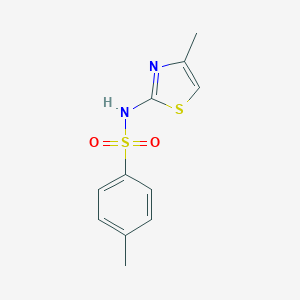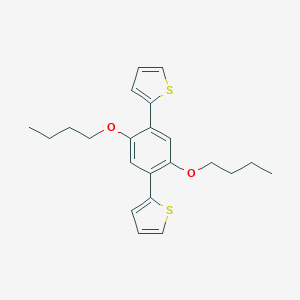
2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene is an organic compound that belongs to the class of conjugated polymers. It is composed of a benzene ring substituted with two thienyl groups and two butoxy groups. This compound is of significant interest due to its unique electrochemical and optical properties, making it a valuable material in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene can be synthesized through a series of organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the thienyl or butoxy groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
科学研究应用
2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a monomer for the synthesis of conjugated polymers with electrochromic properties.
Medicine: Investigated for use in drug delivery systems and as a component in medical devices.
作用机制
The mechanism by which 2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene exerts its effects is primarily related to its ability to undergo reversible redox reactions. The compound’s electrochemical properties allow it to switch between different oxidation states, which is crucial for its use in electrochromic devices. The molecular targets and pathways involved include the π-conjugated system of the benzene and thienyl rings, which facilitate electron transfer and charge transport .
相似化合物的比较
Similar Compounds
1,4-Bis(2-thienyl)-2,5-difluorobenzene: Similar structure but with fluorine atoms instead of butoxy groups.
1,4-Bis(2-(3,4-ethylenedioxy)thienyl)benzene: Contains ethylenedioxy groups, offering different electrochemical properties.
Uniqueness
2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene is unique due to its butoxy substituents, which enhance its solubility and processability compared to other similar compounds. This makes it particularly suitable for applications in flexible electronics and other advanced materials.
属性
分子式 |
C22H26O2S2 |
|---|---|
分子量 |
386.6g/mol |
IUPAC 名称 |
2-(2,5-dibutoxy-4-thiophen-2-ylphenyl)thiophene |
InChI |
InChI=1S/C22H26O2S2/c1-3-5-11-23-19-15-18(22-10-8-14-26-22)20(24-12-6-4-2)16-17(19)21-9-7-13-25-21/h7-10,13-16H,3-6,11-12H2,1-2H3 |
InChI 键 |
XPWJCNYDNCJNRV-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC(=C(C=C1C2=CC=CS2)OCCCC)C3=CC=CS3 |
规范 SMILES |
CCCCOC1=CC(=C(C=C1C2=CC=CS2)OCCCC)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


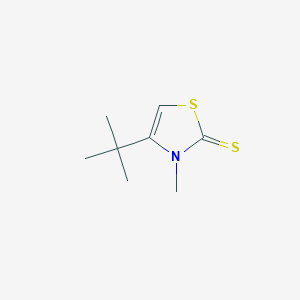
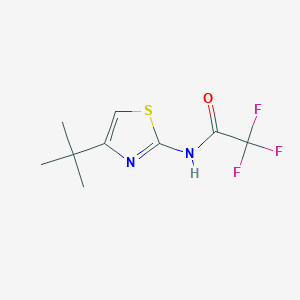
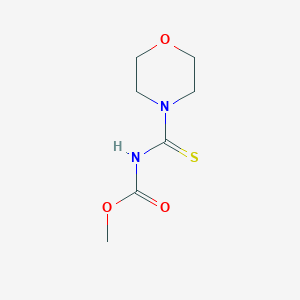
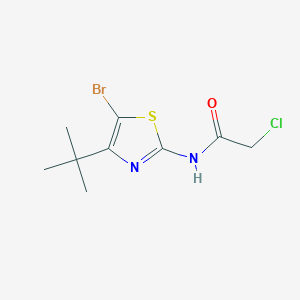
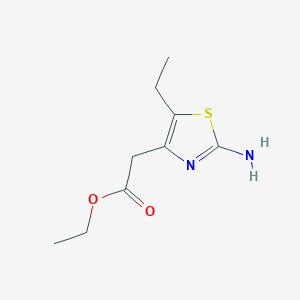
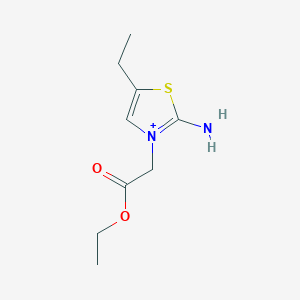
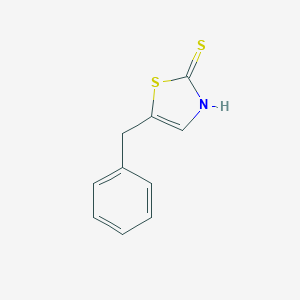
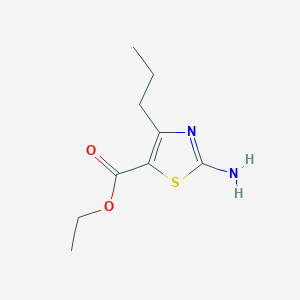
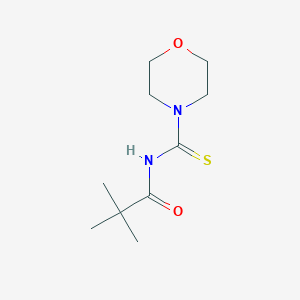
![5-phenyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium](/img/structure/B372298.png)
